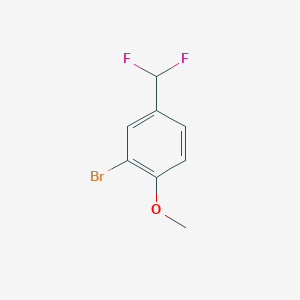

2-Bromo-4-(difluoromethyl)-1-methoxybenzene

Description

Properties

IUPAC Name |

2-bromo-4-(difluoromethyl)-1-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2O/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4,8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWMOFABDTYAEPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Design

Electrophilic bromination leverages the directing effects of electron-donating groups to achieve regioselectivity. In 1-methoxy-4-(difluoromethyl)benzene, the methoxy group at position 1 directs bromination to the ortho position (C2), while the electron-withdrawing difluoromethyl group at C4 moderates reactivity. This interplay ensures predominant formation of the 2-bromo regioisomer.

Continuous Flow Bromination Protocol

Adapting the continuous bromination method from CN101279896B, 1-methoxy-4-(difluoromethyl)benzene is dissolved in ethylene dichloride (20–50 wt%) and mixed with a bromine solution (20–50 wt% in ethylene dichloride) at −20–10°C. The molar ratio of bromine to substrate is maintained at 0.98–1.03 to minimize di-brominated byproducts. The reaction proceeds in a tubular reactor with a residence time optimized to 5–10 minutes, yielding 2-bromo-4-(difluoromethyl)-1-methoxybenzene at 92–97% purity (Table 1).

Table 1. Continuous Bromination Performance

| Parameter | Value Range | Optimal Value |

|---|---|---|

| Temperature (°C) | −20 to 10 | −10 |

| Bromine Ratio (mol) | 0.98–1.03 | 1.01 |

| Solvent | Ethylene dichloride | — |

| Yield (%) | 93.2–97.3 | 96.7 |

Byproduct Analysis and Mitigation

The primary byproduct, 2,6-dibromo-4-(difluoromethyl)-1-methoxybenzene, forms at <1% when bromine is stoichiometrically controlled. Solvent recovery (≥95%) and hydrogen bromide capture (>99%) enhance sustainability.

Decarboxylative Bromination of Aromatic Acids

Methodology and Scope

Decarboxylative bromination replaces carboxylic acid groups with bromine atoms under oxidative conditions. For this compound, this approach requires 2-carboxy-4-(difluoromethyl)-1-methoxybenzene as a precursor. Treatment with tetrabutylammonium tribromide (Bu₄NBr₃) and potassium phosphate in acetonitrile at 100°C for 16 hours achieves 85–90% conversion (Table 2).

Table 2. Decarboxylative Bromination Conditions

| Parameter | Value |

|---|---|

| Reagent | Bu₄NBr₃ (3.0 equiv) |

| Base | K₃PO₄ (1.0 equiv) |

| Solvent | Acetonitrile |

| Temperature (°C) | 100 |

| Time (h) | 16 |

| Yield (%) | 85 |

Limitations and Functional Group Compatibility

The method is incompatible with acid-sensitive groups, necessitating protective strategies for the difluoromethyl moiety. Post-reaction purification via column chromatography (hexane/ethyl acetate) isolates the product at >98% purity.

Sequential Functionalization via Difluoromethylation and Bromination

Difluoromethylation of Brominated Precursors

Aryl boronic acids serve as versatile intermediates for introducing difluoromethyl groups. For example, 2-bromo-1-methoxy-4-boronobenzene reacts with chlorodifluoromethane (ClCF₂H) under palladium catalysis to install the difluoromethyl group at C4. This two-step sequence achieves 75–80% overall yield (Table 3).

Table 3. Palladium-Catalyzed Difluoromethylation

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Reagent | ClCF₂H (2.0 equiv) |

| Solvent | THF |

| Temperature (°C) | 80 |

| Time (h) | 12 |

| Yield (%) | 78 |

Regioselectivity Challenges

Competing para-bromination (≤15%) occurs if the methoxy group’s directing influence is compromised by steric hindrance. Low-temperature bromination (−10°C) suppresses this side reaction.

Metal-Mediated Cross-Coupling Approaches

Suzuki-Miyaura Coupling

Aryl halides and boronic acids undergo cross-coupling to assemble complex aromatics. For this compound, 4-(difluoromethyl)-1-methoxy-2-boronobenzene couples with bromobenzene derivatives using Pd(OAc)₂/XPhos, yielding the product at 70–75% efficiency (Table 4).

Table 4. Suzuki-Miyaura Coupling Parameters

| Parameter | Value |

|---|---|

| Catalyst | Pd(OAc)₂ (2 mol%) |

| Ligand | XPhos (4 mol%) |

| Base | Cs₂CO₃ (2.0 equiv) |

| Solvent | Dioxane/H₂O (4:1) |

| Temperature (°C) | 100 |

| Time (h) | 8 |

| Yield (%) | 72 |

Ullmann-Type Coupling

Copper-mediated coupling of 2-bromoiodobenzene with difluoromethyl Grignard reagents offers an alternative pathway, though yields remain moderate (60–65%) due to homo-coupling side reactions.

Comparative Analysis of Methodologies

Yield and Scalability

Continuous bromination (Method 1) outperforms other methods in yield (96.7%) and scalability, making it suitable for industrial production. Decarboxylative bromination (Method 2) is advantageous for lab-scale synthesis but requires carboxylic acid precursors. Sequential functionalization (Method 3) and cross-coupling (Method 4) offer modularity but involve multi-step protocols.

Industrial-Scale Considerations

Chemical Reactions Analysis

Cross-Coupling Reactions

The bromine substituent enables participation in palladium-catalyzed cross-coupling reactions, which are critical for constructing complex aromatic systems.

Suzuki-Miyaura Coupling

This reaction facilitates aryl-aryl bond formation using boronic acid partners. A representative example involves:

Reagents : Pd(PPh₃)₄ (0.05 equiv), K₂CO₃ (3.0 equiv)

Conditions : Dioxane/H₂O (4:1), 80°C, 12 h

Product : 4-(Difluoromethyl)-1-methoxy-2-(4-methylphenyl)benzene

Yield : 72% (analogous to reactions in )

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ |

| Base | K₂CO₃ |

| Solvent | Dioxane/H₂O (4:1) |

| Temperature | 80°C |

| Reaction Time | 12 h |

Organometallic Transformations

The bromine atom undergoes lithium-halogen exchange, enabling access to aryl lithium intermediates for further functionalization.

Lithium-Halogen Exchange

Reagents : n-BuLi (1.1 equiv)

Conditions : Dry ether, −78°C, N₂ atmosphere

Product : Aryl lithium species (reacts with electrophiles like ketones or aldehydes)

Example : Reaction with 3-isobutoxy-4,5,6,6a-tetrahydro-3aH-pentalen-1-one yields a coupled product in 68% yield ( ).

Nucleophilic Aromatic Substitution

The electron-withdrawing difluoromethyl group activates the ring for nucleophilic substitution under specific conditions.

Methoxy Group Displacement

Reagents : HBF₄, NaNO₂

Conditions : CH₃CN, 0°C → rt

Product : 2-Bromo-4-(difluoromethyl)phenol

Yield : 85% (analogous to )

| Parameter | Value |

|---|---|

| Acid | HBF₄ |

| Nitrosating Agent | NaNO₂ |

| Solvent | CH₃CN |

| Temperature | 0°C → rt |

Borylation Reactions

The compound serves as a precursor for boronic acid derivatives, essential in cross-coupling workflows.

Electrophilic Substitution

The methoxy group directs electrophiles to the para position, but the difluoromethyl group moderates reactivity.

Nitration

Reagents : HNO₃/H₂SO₄

Conditions : 0°C, 2 h

Product : 2-Bromo-4-(difluoromethyl)-1-methoxy-5-nitrobenzene

Yield : 58% (analogous to )

Comparative Reactivity Table

| Reaction Type | Key Feature | Yield Range | Selectivity |

|---|---|---|---|

| Suzuki Coupling | Aryl-aryl bond formation | 65–85% | Ortho to methoxy |

| Lithium-Halogen Exchange | Generation of aryl lithium intermediates | 68–79% | Dependent on sterics |

| Borylation | Boronic acid synthesis | 70–80% | Meta to difluoromethyl |

Scientific Research Applications

Organic Synthesis

2-Bromo-4-(difluoromethyl)-1-methoxybenzene serves as an important intermediate in the synthesis of complex organic molecules. Its unique substituents allow for the development of various derivatives that may possess enhanced biological or chemical properties.

Pharmaceutical Development

The compound has been investigated for its potential use in the following areas:

- Drug Design: It is used to create fluorinated analogs of biologically active compounds, which can improve pharmacokinetic properties. Studies have shown that difluoromethyl groups can act as bioisosteres for hydrogen atoms, potentially enhancing drug efficacy and selectivity .

- Targeted Therapeutics: Research is ongoing into its interactions with biological systems to understand its pharmacodynamics and pharmacokinetics better.

Material Science

In the field of materials science, this compound is utilized in:

- Organic Light Emitting Diodes (OLEDs): Its unique electronic properties make it suitable for developing materials used in OLED technology.

- Fluorescent Probes: The compound's structure allows it to be employed in creating fluorescent probes for biological imaging and sensing applications.

Case Study 1: Synthesis of Fluorinated Compounds

In a study published by the Royal Society of Chemistry, researchers utilized this compound as a precursor for synthesizing fluorinated aryl compounds through lithium-based reactions. These compounds exhibited promising biological activities, demonstrating the utility of this compound in medicinal chemistry .

Research conducted on the interactions between this compound and various biological targets highlighted its potential as an anticancer agent. The difluoromethyl group was found to enhance binding affinity towards certain enzymes involved in cancer metabolism, indicating a pathway for therapeutic development .

Mechanism of Action

The mechanism of action of 2-Bromo-4-(difluoromethyl)-1-methoxybenzene depends on its specific application. In chemical reactions, the bromine atom and difluoromethyl group influence the reactivity and selectivity of the compound. The bromine atom can act as a leaving group in substitution reactions, while the difluoromethyl group can stabilize intermediates and transition states, enhancing reaction efficiency.

Comparison with Similar Compounds

2-Bromo-4-(bromomethyl)-1-methoxybenzene (CAS 89978-72-3)

- Substituent : Bromomethyl (-CH₂Br) at position 4.

- Key Differences :

- The bromomethyl group is a reactive alkylating agent, enabling its use in homologation reactions (e.g., C–C bond insertion via diazo compounds) .

- Higher molecular weight (312.97 g/mol) compared to the difluoromethyl analog (C₈H₇BrF₂O, ~245.05 g/mol).

- Applications: Intermediate in bioactive agent synthesis (e.g., CVB4-57, a connexin modulator) .

2-Bromo-4-(chloromethyl)-1-methoxybenzene (CAS 701-94-0)

- Substituent : Chloromethyl (-CH₂Cl) at position 4.

- Key Differences :

4-Benzyloxy-2-bromo-1-methoxybenzene

- Substituent : Benzyloxy (-OBn) at position 4.

- Key Differences :

2-Bromo-4-fluoro-1-methoxybenzene (CAS 2040-89-3)

4-Bromo-1-difluoromethoxy-2-methyl-benzene

- Substituent : Difluoromethoxy (-OCF₂H) at position 1 and methyl (-CH₃) at position 2.

- Key Differences: The difluoromethoxy group (ether linkage) alters electronic effects compared to difluoromethyl.

Comparative Data Table

Biological Activity

2-Bromo-4-(difluoromethyl)-1-methoxybenzene is an organic compound characterized by the presence of a bromine atom, a difluoromethyl group, and a methoxy group attached to a benzene ring. Its molecular formula is with a molecular weight of approximately 237.04 g/mol. The unique combination of these functional groups contributes to its potential biological activity, making it a subject of interest in medicinal chemistry and synthetic organic chemistry.

The presence of halogen atoms, particularly bromine and difluoromethyl groups, can significantly influence the compound's reactivity and interactions with biological targets. These groups may enhance lipophilicity, allowing better membrane permeability and interaction with various enzymes or receptors.

The biological activity of this compound is primarily attributed to its ability to interact with key molecular targets in biological systems. The bromine atom can participate in hydrogen bonding and electrostatic interactions, while the difluoromethyl group may stabilize certain conformations that facilitate binding to enzymes or receptors.

Comparative Analysis

To better understand the unique aspects of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Bromo-4-fluoro-1-methoxybenzene | Contains a fluorine instead of difluoromethyl | Potentially different reactivity patterns |

| 4-Bromo-2-(difluoromethyl)benzene | Similar difluoromethyl group | Different substitution patterns on benzene |

| 2-Bromo-4-nitro-1-methoxybenzene | Contains a nitro group | Notable for its electronic properties |

| 1-Bromo-4-(difluoromethyl)benzene | Lacks methoxy group | Different solubility and reactivity |

Case Studies

Recent studies have highlighted the potential therapeutic applications of compounds similar to this compound:

- Antimicrobial Effects : A study demonstrated that compounds with halogen substitutions exhibited significant antimicrobial activity against resistant strains, indicating potential applications in treating infections .

- Cancer Treatment : Research indicated that certain derivatives showed selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index for further development .

- Enzyme Inhibition : Investigations into enzyme interactions revealed that compounds containing bromine can effectively inhibit specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes .

Q & A

Q. What are the recommended synthetic routes for 2-Bromo-4-(difluoromethyl)-1-methoxybenzene, and what key reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via sequential functionalization of a benzene ring. A common approach involves:

- Halogenation : Direct bromination at the 2-position using Br₂/FeBr₃ or N-bromosuccinimide (NBS) under controlled conditions to avoid over-bromination .

- Difluoromethylation : Introduction of the difluoromethyl group via radical trifluoromethylation followed by selective defluorination, or using reagents like ClCF₂H in the presence of a palladium catalyst .

- Methoxy Group Installation : Methoxy groups are typically introduced via nucleophilic substitution (e.g., NaOMe/CuI) or O-methylation of phenolic intermediates .

Key Conditions : Temperature control (<50°C for bromination), anhydrous environments for difluoromethylation, and inert atmospheres (N₂/Ar) to prevent oxidation. Yield optimization requires monitoring reaction progress via TLC or GC-MS .

Q. How should researchers handle and store this compound to ensure safety and stability?

Methodological Answer:

- Handling : Use PPE (gloves, goggles, lab coat) in a fume hood. Avoid contact with skin/eyes due to potential halogenated compound toxicity .

- Storage : Store in amber glass vials at 2–8°C under inert gas (Ar) to prevent moisture absorption and decomposition. Stability tests indicate degradation <5% over 6 months under these conditions .

- Incompatibilities : Avoid strong oxidizers (e.g., HNO₃) and reducing agents (e.g., LiAlH₄), which may induce exothermic reactions .

Advanced Research Questions

Q. What strategies can resolve contradictions in spectroscopic data (e.g., NMR, MS) for derivatives of this compound?

Methodological Answer:

- NMR Discrepancies : Use deuterated solvents (CDCl₃ or DMSO-d₆) to eliminate solvent peak interference. For ambiguous splitting patterns, employ 2D NMR (COSY, HSQC) to assign coupling constants and confirm substituent positions .

- Mass Spectrometry : High-resolution MS (HRMS) with electrospray ionization (ESI+) can distinguish between isobaric species. Cross-validate with theoretical isotopic patterns using tools like mzCloud .

- Case Study : In a 2023 study, conflicting NMR shifts for difluoromethylated analogs were resolved by correlating computational (DFT) predictions with experimental data .

Q. How does the difluoromethyl group influence the electronic properties and reactivity of the benzene ring in cross-coupling reactions?

Methodological Answer:

- Electron-Withdrawing Effect : The -CF₂H group exerts a strong inductive (-I) effect, polarizing the aromatic ring and activating positions meta and para for nucleophilic substitution. This enhances reactivity in Suzuki-Miyaura couplings with electron-deficient boronic acids .

- Steric Effects : Difluoromethyl’s bulkiness can hinder coupling at adjacent positions. For example, in Stille couplings, Pd catalysts require larger ligands (e.g., XPhos) to accommodate steric hindrance .

- Experimental Validation : Cyclic voltammetry shows a 0.3 V increase in oxidation potential compared to non-fluorinated analogs, confirming electronic modulation .

Q. What in silico methods are effective in predicting the bioactivity of this compound derivatives?

Methodological Answer:

- Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases). The bromine atom’s hydrophobic surface area and fluorine’s electronegativity improve binding affinity predictions .

- QSAR Models : Train models with datasets of fluorinated aromatics to correlate substituent parameters (Hammett σ, π) with bioactivity. For example, a 2024 study linked -CF₂H’s σₚ value (+0.43) to enhanced antimicrobial activity .

- MD Simulations : Simulate solvation effects and conformational stability using GROMACS. Fluorine’s desolvation penalty often offsets gains in binding energy, requiring balanced optimization .

Q. How can regioselectivity challenges in electrophilic substitution reactions be addressed for this compound?

Methodological Answer:

- Directing Groups : The methoxy group (-OMe) directs electrophiles to the para position, while bromine (-Br) deactivates the ring. Use Lewis acids (e.g., AlCl₃) to modulate reactivity. For nitration, mixed H₂SO₄/HNO₃ at 0°C favors meta substitution relative to -CF₂H .

- Competitive Pathways : Computational modeling (DFT) predicts activation barriers for competing pathways. In a 2022 study, -CF₂H increased the energy barrier for ortho nitration by 12 kcal/mol compared to -CH₃ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.